
Desmethylprodine
概要
準備方法
合成経路と反応条件
デスメチルプロジンは、複数段階の化学プロセスを通じて合成することができます。合成には通常、以下の手順が含まれます。
4-フェニルピペリジンの形成: これは、フェニルアセトニトリルとクロロ酢酸エチルを、エトキシドナトリウムの存在下で反応させて、2-フェニルアセト酢酸エチルを形成することで達成されます。この中間体は、酢酸アンモニウムで環化され、4-フェニルピペリジンが生成されます。
N-メチル化: 次に、4-フェニルピペリジンは、ヨウ化メチルを、炭酸カリウムなどの塩基の存在下でメチル化して、1-メチル-4-フェニルピペリジンを形成します。
工業生産方法
デスメチルプロジンの工業生産方法は、規制物質として分類されているため、よく文書化されていません。合成は、規模、収率、純度の最適化を施した上で、ラボでの合成と同様の手順に従う可能性が高いです。
化学反応の分析
反応の種類
デスメチルプロジンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: デスメチルプロジンは、酸化されてさまざまな代謝産物を生成することができます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 還元反応は、デスメチルプロジンを対応するアルコールまたはアミンに変換することができます。水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的な還元剤です。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水溶液中の塩酸または水酸化ナトリウム。
生成される主な生成物
酸化: カルボン酸やケトンなど、さまざまな酸化された代謝産物。
還元: アルコールとアミン。
置換: エステル加水分解からのカルボン酸.
科学研究の応用
デスメチルプロジンは、法的ステータスと乱用される可能性があるため、科学研究の用途は限られています。以下のような文脈で研究されてきました。
化学: ピペリジン誘導体の合成と反応を研究するためのモデル化合物として。
生物学: 中枢神経系への影響とその潜在的な神経毒性に関する調査。
科学的研究の応用
Desmethylprodine has limited scientific research applications due to its legal status and potential for abuse. it has been studied in the following contexts:
Chemistry: As a model compound for studying the synthesis and reactions of piperidine derivatives.
Biology: Investigations into its effects on the central nervous system and its potential neurotoxicity.
Medicine: Historical studies on its analgesic properties and comparison with other opioid analgesics
作用機序
デスメチルプロジンは、主に脳と脊髄のオピオイド受容体への作用によって効果を発揮します。それはμオピオイド受容体に結合し、エンドルフィンなどの内因性オピオイドの効果を模倣します。この結合は、疼痛伝達に関与する神経伝達物質の放出を阻害し、鎮痛作用をもたらします。 さらに、デスメチルプロジンは、オピオイドでは珍しい中枢神経系の興奮を引き起こす可能性があります .
類似化合物との比較
デスメチルプロジンは、以下を含むいくつかの他の化合物と構造的に似ています。
ペチジン(メペリジン): デスメチルプロジンは、ペチジンのアナログであり、構造は似ていますが、エステル基が異なります。ペチジンは、医療での使用が認められているスケジュールII薬です。
プロジン: ペチジンのもう1つのアナログであるプロジンは、デスメチルプロジンとは異なり、光学異性体を持っています。
アルファプロジン: 鎮痛作用は似ていますが、薬物動態が異なる、密接に関連する化合物
デスメチルプロジンは、他のオピオイドとは異なる、高効力と中枢神経系の興奮を組み合わせた点が特徴です。
特性
IUPAC Name |
(1-methyl-4-phenylpiperidin-4-yl) propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-14(17)18-15(9-11-16(2)12-10-15)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQMRZRAWHNSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157061 | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13147-09-6 | |
| Record name | 1-Methyl-4-phenyl-4-propionoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylprodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylprodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01478 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desmethylprodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLPRODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07SGC963IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



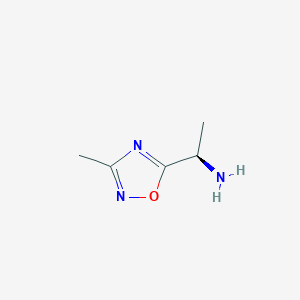
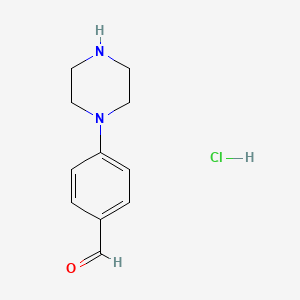
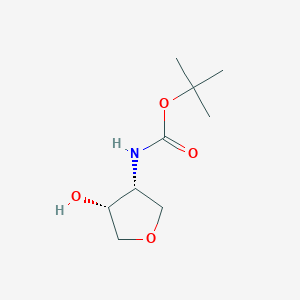
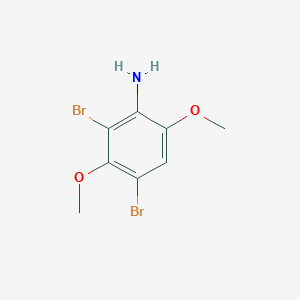

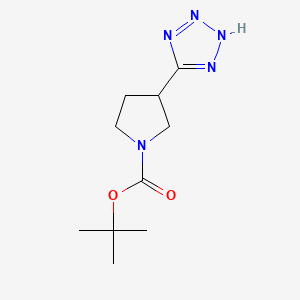


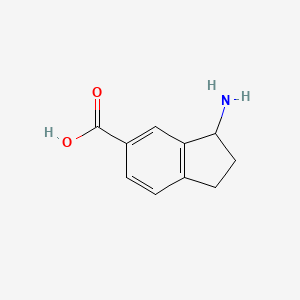
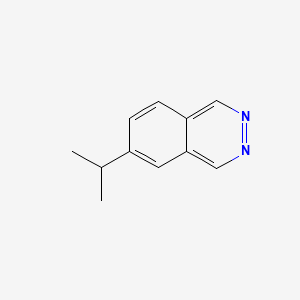
![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)

![3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile](/img/structure/B3395056.png)
